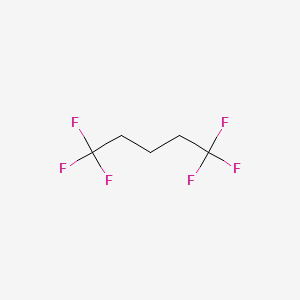

1,1,1,5,5,5-Hexafluoropentane

Description

Historical Context and Evolution of Fluorinated β-Diketone Chemistry

The journey of organofluorine chemistry began even before the isolation of elemental fluorine. nih.gov The first synthesis of an organofluorine compound is credited to Alexander Borodin, who in 1862 demonstrated nucleophilic substitution to replace a halogen with fluoride (B91410). nih.gov The development of fluorinated β-diketones is a significant chapter in this history, driven by the need for ligands that could impart specific properties, such as enhanced volatility and thermal stability, to metal complexes.

The primary synthetic route to fluorinated β-diketones is the Claisen condensation. nih.gov The evolution from simple acetylacetonate (B107027) complexes to their fluorinated counterparts marked a significant step in coordination chemistry methodology. This transition was motivated by the unique effects of fluorine substitution, which include increasing the acidity of the β-diketone and enhancing the stability and volatility of the resulting metal chelates. The development of various N-F fluorinating agents over the years has also provided new pathways and has been crucial for the growth of synthetic fluorine chemistry. beilstein-journals.org The synthesis of fluoroaromatic compounds, for instance, evolved from early methods like diazofluorination to halogen exchange reactions using reagents like potassium fluoride. nih.gov These foundational advancements paved the way for the creation of sophisticated molecules like Hhfac.

Contemporary Significance of Hhfac in Advanced Chemical Sciences

Hhfac and its metal complexes, known as hexafluoroacetylacetonates (hfac), are of high interest in modern chemistry. nih.gov The presence of two trifluoromethyl groups significantly enhances the electrophilicity of the carbonyl carbons and the acidity of the α-protons, making Hhfac a versatile building block and ligand.

A key application of Hhfac is in the formation of metal-organic frameworks and heterometallic complexes, which have potential uses in catalysis, medicine, diagnostics, and as functional materials. nih.govresearchgate.net The resulting metal(hfac) complexes are often more volatile and thermally stable than their non-fluorinated analogues. This property is particularly valuable in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Etching (ALE), where volatile precursors are required to deposit thin films or etch materials with high precision. mdpi.comresearchgate.net For example, copper(II) hexafluoroacetylacetonate has been used as a precursor for the chemical vapor deposition of copper oxide nanosystems. researchgate.net

Furthermore, Hhfac is utilized in analytical chemistry. It can react with metal complexes in a way that allows for sensitive detection of certain substances. For instance, it is produced in a reaction involving a copper complex and hydrogen sulfide (B99878) (H₂S), enabling the spectroscopic determination of H₂S at parts-per-million levels. researchgate.net Its ability to form stable complexes is also exploited in the oxidative dissolution of metals from ores or for surface etching in the microelectronics industry. nih.gov

Overview of Key Research Domains and Methodological Approaches

Research involving Hhfac spans several domains, primarily synthesis, materials science, and analytical chemistry. The methodological approaches are diverse and tailored to the specific application.

Synthetic Methodologies:

Claisen Condensation: This remains a principal method for synthesizing Hhfac and other fluorinated β-diketones. nih.gov

Mechanochemical Synthesis: Emerging solvent-free methods, such as ball milling of reactants, offer an environmentally friendlier alternative to traditional solvent-based synthesis, reducing waste and simplifying purification.

Materials Science Applications:

Chemical Vapor Deposition (CVD): Hhfac is used to create volatile metal precursors, like [Cu(hfac)₂], for depositing thin metallic or metal oxide films. researchgate.netmdpi.com

Atomic Layer Etching (ALE): In semiconductor manufacturing, Hhfac is used as a chemical etchant. For example, it is used in a thermal dry etching process for nickel and in the ALE of aluminum oxide (Al₂O₃), where it reacts with the surface to form volatile metal(hfac) species that can be easily removed. mdpi.comresearchgate.net

Analytical and Coordination Chemistry:

Spectroscopic Analysis: Hhfac's strong ultraviolet absorption is utilized in analytical methods. Its reaction product with certain copper complexes allows for the quantitative analysis of gases like hydrogen sulfide. researchgate.net

Coordination Polymers: Hhfac is a key component in the assembly of coordination polymers. The {Cu(hfacac)₂} unit is a ubiquitous building block in constructing these complex architectures. mdpi.commdpi.com

The tables below provide a summary of the key properties of Hhfac and examples of its research applications.

Table 1: Physicochemical Properties of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione (Hhfac)

| Property | Value |

|---|---|

| IUPAC Name | This compound-2,4-dione |

| Common Name | Hexafluoroacetylacetone |

| CAS Number | 1522-22-1 |

| Molecular Formula | C₅H₂F₆O₂ |

| Molecular Weight | 208.06 g/mol |

| Appearance | Colorless to light yellow liquid |

| Key Feature | Acts as a strong chelating ligand |

Table 2: Selected Research Applications of Hhfac

| Research Domain | Methodological Approach | Specific Application | Reference |

|---|---|---|---|

| Materials Science | Metal-Organic Chemical Vapor Deposition (MOCVD) | Precursor for silver (Ag) and copper oxide (CuO) thin films. | researchgate.net |

| Semiconductor Manufacturing | Atomic Layer Etching (ALE) | Etching of Al₂O₃ and Ni surfaces. | mdpi.comresearchgate.net |

| Analytical Chemistry | UV Spectroscopy | Derivative for quantitative detection of hydrogen sulfide (H₂S). | researchgate.net |

| Coordination Chemistry | Supramolecular Assembly | Building block for creating heterometallic complexes and coordination polymers. | nih.govmdpi.com |

| Organic Synthesis | Catalysis | Ligand in metal-catalyzed reactions. | |

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound-2,4-dione | Hhfac |

| Pentane-2,4-dione | acac |

| Trifluoromethyl | -CF₃ |

| Potassium fluoride | KF |

| Copper(II) hexafluoroacetylacetonate | [Cu(hfac)₂] |

| Hydrogen sulfide | H₂S |

| Aluminum oxide | Al₂O₃ |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,5,5,5-hexafluoropentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6/c6-4(7,8)2-1-3-5(9,10)11/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEXBCLLEJJKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Hhfac

Advanced Synthetic Routes for Hhfac

The production of Hhfac can be accomplished through various methods, each suited for different scales of operation, from large industrial batches to smaller laboratory preparations.

The primary industrial synthesis of Hhfac involves the Claisen condensation of ethyl trifluoroacetate (B77799) with trifluoroacetone. This reaction is typically base-catalyzed, with sodium methoxide (B1231860) being a common choice. The process is designed for high-volume output, focusing on efficiency and cost-effectiveness. Key steps include the initial condensation reaction followed by acidification to yield the crude Hhfac, which then undergoes purification.

In a laboratory setting, Hhfac is also commonly prepared via a Claisen condensation. A typical procedure involves the reaction of trifluoroacetone with ethyl trifluoroacetate in the presence of a base like sodium ethoxide or sodium methoxide in an inert solvent such as diethyl ether. The reaction mixture is stirred, often at room temperature, to form the sodium salt of Hhfac. Subsequent acidification with a strong acid, such as sulfuric acid, liberates the Hhfac, which can then be extracted.

Another laboratory-scale method involves the reaction of diketene (B1670635) with trifluoroacetic anhydride. This route offers an alternative pathway to the more common Claisen condensation.

Regardless of the synthetic scale, purification of Hhfac is crucial for obtaining a high-purity product suitable for its applications. A common method for purification is fractional distillation. Due to the formation of a stable hydrate (B1144303), the crude product is often a mixture of the anhydrous diketone and its dihydrate form.

To isolate the anhydrous form, a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide is often employed during distillation. The lower boiling point of the anhydrous Hhfac allows for its separation from the higher-boiling hydrate and other impurities. The purity of the final product is typically verified using techniques like gas chromatography and NMR spectroscopy.

Laboratory-Scale Preparation Techniques

Reaction Pathways and Mechanistic Investigations of Hhfac

The chemical behavior of Hhfac is dominated by its ability to form stable complexes with metal ions and its existence in a keto-enol tautomeric equilibrium, which is further influenced by the presence of water.

Hhfac is an exceptional chelating ligand for a wide range of metal ions. It coordinates to metals in its enolate form, where the deprotonated oxygen atoms bind to the metal center to form a stable six-membered ring. These metal complexes, often denoted as M(hfac)n, are known for their volatility and solubility in organic solvents, which makes them valuable as precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of metal or metal oxide thin films. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the Lewis acidity of the metal center in the complex and contributes to the stability and volatility of these compounds.

The general reaction for the formation of a metal-Hhfac complex can be represented as:

n(Hhfac) + M^n+ → M(hfac)n + nH+

This reaction is typically carried out in a suitable solvent, and a base may be added to facilitate the deprotonation of Hhfac.

In the presence of water, Hhfac exists in a reversible equilibrium with its hydrate form, 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetrol. The diketo form of Hhfac readily reacts with water to form a gem-diol at one of the carbonyl carbons, which can then add a second water molecule to form the dihydrate. This equilibrium is influenced by factors such as temperature and the concentration of water.

The equilibrium can be represented as:

Hhfac (diketo) + H₂O ⇌ Hhfac·H₂O (gem-diol) Hhfac·H₂O (gem-diol) + H₂O ⇌ Hhfac·2H₂O (dihydrate)

The anhydrous diketone can be regenerated from the hydrate by treatment with a strong dehydrating agent or by azeotropic distillation. The stability of the hydrate is a significant consideration in the handling and application of Hhfac, particularly in processes where the presence of water is detrimental.

Substitution Reactions and Targeted Functionalization

This compound-2,4-dione can undergo substitution reactions where its fluorine atoms are replaced by other functional groups under specific conditions. These reactions allow for the targeted functionalization of the molecule, leading to substituted derivatives with tailored properties. The presence of six highly electronegative fluorine atoms significantly influences the reactivity of the compound, making it a valuable precursor for various fluorinated derivatives, including ketones, acids, alcohols, and hydrocarbons. The fluoride (B91410) ion can act as both a nucleophile and a leaving group in certain substitution reactions, a characteristic that is fundamental to its synthetic utility. scispace.com

Electrophilic Reaction Kinetics: Nitrosation Studies and Enol/Enolate Pathways

The kinetics of electrophilic reactions, such as nitrosation, provide significant insight into the reactivity of this compound-2,4-dione. Nitrosation of carbonyl compounds typically proceeds through their enol or enolate forms. dur.ac.uk For β-dicarbonyl compounds like hfac, kinetic studies have revealed that the reaction can proceed through both the neutral enol and the enolate ion pathway. dur.ac.uk

Enol/Enolate Formation: The dione (B5365651) exists in equilibrium with its enol tautomer. In the presence of a base, it can be deprotonated to form the more reactive enolate anion. dur.ac.ukmasterorganicchemistry.com

Electrophilic Attack: The nitrosating species attacks the electron-rich enol or enolate. dur.ac.uk

Kinetic studies on analogous fluorinated diones show that the reaction pathway is dependent on the acidity of the medium. dur.ac.uk At lower acidities, the reaction predominantly occurs via the highly reactive enolate ion, whereas the neutral enol pathway becomes more significant under more acidic conditions. The enolate ion is considered one of the most reactive species in nitrosation, with its reactions often occurring at the diffusion-controlled limit, making it an effective "nitrite trap". dur.ac.uk In contrast, the electron-withdrawing nature of the trifluoromethyl groups reduces the reactivity of the neutral enol form compared to non-fluorinated analogues like acetone's enol. dur.ac.uk

Table 1: Key Findings in Nitrosation Kinetics of β-Dicarbonyl Compounds

| Reactant Species | Pathway | Relative Rate | Controlling Factor | Citation |

|---|---|---|---|---|

| Enolate Anion | Enolate Pathway | Very High (Encounter Rate) | Diffusion | dur.ac.uk |

Condensation Reactions with Amino Compounds for Heterocycle Synthesis

The dicarbonyl structure of this compound-2,4-dione makes it an excellent building block for the synthesis of heterocyclic compounds through condensation reactions with amino compounds. ajrconline.org These reactions typically involve the nucleophilic attack of an amine on the carbonyl carbons of the dione, followed by dehydration to form imines/enamines or cyclization to yield heterocycles. researchgate.net The chemo- and regioselectivity of these reactions can be controlled to produce a wide array of valuable fluorinated molecules. researchgate.net

Formation of Fluorine-Containing Nitrogen Heterocycles

The introduction of fluorine atoms into nitrogen heterocycles often enhances their chemical, physical, and biological properties. scirp.org The condensation of this compound-2,4-dione with various amino-containing nucleophiles is a direct route to such structures. clockss.org

For instance, the cyclocondensation of hfac with N'-heteroaryl guanidine (B92328) in refluxing ethanol (B145695) yields N'-(heteroaryl)-2-imino-4,6-di(trifluoromethyl)pyrimidine. scirp.org Similarly, the reaction of hfac-derived hydrazones with dinucleophiles like o-phenylenediamine (B120857) can produce fluorinated benzimidazoles. clockss.org These methods provide efficient pathways to complex polycyclic systems containing the trifluoromethyl group. scirp.orgclockss.org

Table 2: Examples of Heterocycle Synthesis from this compound-2,4-dione

| Amino Compound | Reaction Conditions | Heterocyclic Product | Citation |

|---|---|---|---|

| N'-heteroaryl guanidine | Reflux in Ethanol | N'-(heteroaryl)-2-imino-4,6-di(trifluoromethyl)pyrimidine | scirp.org |

| o-phenylenediamine (with hfac-arylhydrazone) | Not specified | 1-(benzimidazol-2-yl)-1,2-dioxo-3,3,3-trifluoropropane 4-arylhydrazone and 2-trifluoromethylbenzimidazole | clockss.org |

Base-Catalyzed Rearrangements in Condensation Products

The initial products of condensation reactions, such as Schiff bases (aldimines/ketimines), can undergo subsequent rearrangements, often catalyzed by a base. mdpi.com A prominent example is the aldimine-ketimine tautomerization. mdpi.com This process is crucial in various biochemical pathways, such as the racemization of amino acids by pyridoxal-containing enzymes. mdpi.com

The mechanism for this rearrangement involves a base-catalyzed deprotonation at the alpha-carbon (Cα) adjacent to the imine nitrogen, creating a carbanion. mdpi.com This intermediate can then be reprotonated to form the isomeric ketimine. The presence of electronegative groups, such as the trifluoromethyl groups originating from hfac, can influence the stability of the intermediate carbanion and thus the likelihood of the rearrangement. mdpi.com While direct studies on base-catalyzed rearrangements of hfac-amine condensation products are not detailed in the provided sources, this type of tautomerism is a well-established principle for the resulting Schiff base structures. mdpi.com In some cases, base-promoted reactions can also lead to the cleavage of C-C bonds, as seen in retro-Claisen reactions of related β-dicarbonyl systems, allowing for further functionalization. researchgate.net

Coordination Chemistry and Metal Complexes of Hhfac

Synthesis and Comprehensive Characterization of Hhfac Metal Complexes

The hexafluoroacetylacetonate ligand has been instrumental in the development of numerous metal complexes with applications ranging from chemical vapor deposition to catalysis and magnetic materials. The synthesis of these complexes typically involves the reaction of a metal salt with Hhfac in the presence of a base, or through ligand exchange reactions.

Copper(II) Hexafluoroacetylacetonate Complexes

Copper(II) hexafluoroacetylacetonate, often denoted as Cu(hfac)₂, is a well-studied coordination compound that serves as a fundamental building block in materials science. It is typically synthesized by reacting a copper(II) salt, such as copper(II) acetate (B1210297) monohydrate or copper(II) chloride, with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione in a suitable solvent. acs.org The anhydrous form of Cu(hfac)₂ is a volatile solid, a property that makes it a valuable precursor for the chemical vapor deposition (CVD) of copper films.

The coordination chemistry of Cu(hfac)₂ is dominated by the formation of adducts with Lewis bases, particularly N-donor ligands. These reactions lead to a variety of structural motifs, from simple mononuclear species to complex one-dimensional polymers. For instance, the reaction of Cu(hfac)₂ with monodentate ligands like pyrazine (B50134) or 3-cyanopyridine (B1664610) can yield molecular complexes such as [Cu(hfac)₂(pyrazine)₂] and [Cu(hfac)₂(3-cyanopyridine)₂]. In these structures, the copper(II) center typically adopts a pseudo-octahedral geometry, with the two hfac ligands defining the equatorial plane and the N-donor ligands occupying the axial positions.

The use of bidentate or bridging diazines like 2,3,5-trimethylpyrazine (B81540) (tmpyz) or 5-methylpyrimidine (B16526) (mpym) can result in more complex structures, including trinuclear complexes like [{Cu(hfac)₂}₃(µ-tmpyz)₂] or polymeric chains. researchgate.net The final structure is often dictated by the stoichiometry of the reactants and the steric and electronic properties of the N-donor ligand. researchgate.net

Table 1: Selected Copper(II) Hexafluoroacetylacetonate Complexes and Structural Features

| Compound Formula | Structural Motif | Coordination Geometry of Cu(II) | Reference |

|---|---|---|---|

| [Cu(hfac)₂(pyrazine)₂] | Mononuclear | Pseudo-octahedral (4+2) | |

| [Cu(hfac)₂(3-cyanopyridine)₂] | Mononuclear | Pseudo-octahedral (4+2) | |

| [{Cu(hfac)₂}₃(µ-tmpyz)₂] | Trinuclear | Tetragonal bipyramidal & Trigonal bipyramidal | researchgate.net |

Gallium(III) and Indium(III) Hexafluoroacetylacetonate Complexes

The hexafluoroacetylacetonate complexes of Group 13 metals Gallium(III) and Indium(III) are of interest primarily as volatile precursors for metal-organic chemical vapor deposition (MOCVD) to produce oxide films. The molecular structures of both Ga(hfac)₃ and In(hfac)₃ have been determined in the gas phase by electron diffraction (GED) combined with theoretical computations. sci-hub.se

Both complexes are monomeric and exhibit D₃ symmetry. sci-hub.se The central metal ion (Ga or In) is coordinated to three bidentate hfac ligands, resulting in a distorted octahedral arrangement of the six oxygen atoms. sci-hub.se The planes of the hfac ligands are tilted with respect to one another, with the angle being approximately 82° for Ga(hfac)₃ and 81° for In(hfac)₃. sci-hub.se This distortion from a perfect octahedron is a notable feature of their gas-phase structures. sci-hub.se The synthesis of Ga(hfac)₃ has been used in MOCVD experiments to grow films of Gallium(III) oxide (Ga₂O₃). While detailed synthetic procedures for In(hfac)₃ are less commonly reported, its existence and structural characterization confirm its place within this family of complexes. sci-hub.se

Scandium(III) Hexafluoroacetylacetonate Complexes

Scandium(III) hexafluoroacetylacetonate, Sc(hfac)₃, is a key compound in scandium coordination chemistry, valued for its high volatility compared to non-fluorinated analogues. acs.org This property is critical for its application as a precursor in materials science. acs.org

Synthesis is typically achieved by reacting a scandium salt like scandium(III) chloride with Hhfac in a solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF), often in the presence of a base like sodium hydroxide (B78521) or ammonia (B1221849) to facilitate deprotonation of the ligand. acs.org Industrial-scale production may employ continuous flow reactors for consistency. acs.org Post-synthesis purification is crucial and is often accomplished through recrystallization from solvents like hot hexane (B92381) or by sublimation under reduced pressure, which can yield high-purity nanopowders. acs.org

The structure of scandium(III) hexafluoroacetylacetonate has been determined by X-ray crystallography, often revealing a hydrated complex, Sc(hfac)₃·H₂O. In this form, the scandium atom is coordinated to the six oxygen atoms of the three hfac ligands and one oxygen atom from a water molecule. The Sc(hfac)₃·H₂O molecules can form dimers in the crystal structure through hydrogen bonds, with Sc···Sc distances of approximately 5.7 Å.

Table 2: Properties and Synthesis Parameters of Scandium(III) Hexafluoroacetylacetonate

| Property / Parameter | Value / Description | Reference |

|---|---|---|

| Common Formula | Sc(C₅HF₆O₂)₃ | americanelements.com |

| Molecular Weight | 666.11 g/mol | americanelements.com |

| Common Hydrated Form | Sc(hfac)₃·H₂O | |

| Synthesis Solvents | Ethanol, THF, Toluene | acs.org |

| Purification Methods | Recrystallization, Sublimation | acs.org |

Nickel(II) Hexafluoropentanedionate Complexes

Nickel(II) hexafluoropentanedionate, Ni(hfac)₂, is a solid compound with a reported melting point of 213 °C, where it also decomposes. mcmaster.ca It has been characterized using techniques such as Fourier-transform infrared (FT-IR) spectroscopy. tandfonline.com Like its copper counterpart, Ni(hfac)₂ is a versatile precursor, notably used in the supercritical fluid chemical deposition (SFCD) of Ni-Pt alloy thin films when combined with a platinum precursor. nih.gov

The coordination chemistry of Ni(hfac)₂ includes the formation of adducts with additional ligands. For example, it reacts with 1,3-diaminopropane (B46017) (pda) to form the complex Ni(hfac)₂(pda). tandfonline.com Single-crystal X-ray diffraction analysis of this adduct reveals a triclinic crystal system. tandfonline.com Thermal analysis shows that Ni(hfac)₂(pda) sublimes with minimal decomposition, highlighting its potential as an MOCVD precursor for nickel-containing films. tandfonline.com Theoretical studies based on density functional theory (DFT) have also investigated the formation of Ni(hfac)₂ on nickel oxide surfaces, a process relevant to atomic layer etching (ALE). scirp.org These studies suggest that surface roughness on the nickel oxide facilitates the formation and subsequent desorption of the volatile Ni(hfac)₂ complex. scirp.org

Silver(I) Hexafluoropentanedionate Complexes with N-Donor Ligands

Silver(I) hexafluoroacetylacetonate complexes are primarily explored for their potential as precursors for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silver metal and thin films. mcmaster.canist.gov The simple Ag(hfac) complex is often unstable, but its stability and volatility can be significantly enhanced by the addition of neutral N-donor ligands. mcmaster.ca

A wide variety of N-donor ligands have been used to stabilize Ag(hfac), leading to complexes with diverse nuclearities and structures. The synthesis generally involves reacting silver(I) oxide (Ag₂O) with Hhfac in the presence of the desired N-donor ligand. nist.gov

With bidentate ligands like 2,2'-bipyridine (B1663995) (bipy), dimeric complexes such as [Ag(bipy)(hfac)]₂ can be formed.

Using N,N,N′,N′-tetramethylethylenediamine (tmeda), a sterically flexible diamine, results in a polymeric chain structure, [Ag(tmeda)(hfac)]∞, due to the bridging nature of the tmeda ligand.

Higher denticity ligands, such as pentamethyldiethylenetriamine (pmdien), can stabilize mononuclear molecules like [Ag(pmdien)(hfac)]. mcmaster.ca

The choice of the N-donor ligand is critical in tuning the structure and, consequently, the volatility and thermal stability of the resulting silver precursor. mcmaster.ca

Table 3: Examples of Silver(I) Hexafluoropentanedionate Complexes with N-Donor Ligands

| Complex Formula | N-Donor Ligand (Q) | Structural Type | Reference |

|---|---|---|---|

| [Ag(tmeda)(hfac)]∞ | N,N,N′,N′-tetramethylethylenediamine | Chain Polymer | |

| [Ag(bipy)(hfac)]₂ | 2,2'-bipyridine | Dimer |

Europium(III) Hexafluoropentanedionate Complexes

Europium(III) complexes with hexafluoroacetylacetonate are of significant interest due to their intense, sharp, red-light emission, making them highly valuable for applications in luminescent materials, sensors, and bio-imaging. The hfac ligand acts as an efficient "antenna," absorbing UV radiation and transferring the energy to the central Eu³⁺ ion, which then emits light.

Synthesis often starts from a europium(III) salt and Hhfac. The resulting complexes are frequently isolated as adducts with other neutral ligands, such as polyethers or N-donors, which occupy the remaining coordination sites on the metal ion and influence the complex's properties. For example, the complex Eu(hfac)₃(diglyme) has been synthesized and studied. A broad series of anhydrous complexes with the general formula Ln(hfac)₃(monoglyme) (where Ln includes Eu) have also been prepared in high yields and structurally characterized.

Mixed-ligand complexes are also common. Quaternary complexes such as K[Eu(DBM)(BTFA)(TTA)(HFAC)], where DBM, BTFA, and TTA are other β-diketonate ligands, have been synthesized to fine-tune the luminescent properties. The photophysical properties, including quantum efficiencies and decay rates, are highly dependent on the specific combination of ligands coordinated to the europium center.

Manganese(I) and Cobalt(II) Hexafluoropentanedionate Complexes

Manganese(I) Complexes: Manganese(I) complexes, typically featuring a d6 electron configuration, are often stabilized with π-acceptor ligands like carbon monoxide (CO). While direct structural reports for simple Manganese(I) hexafluoropentanedionate, [Mn(hfac)], are not abundant, the principles of Mn(I) chemistry suggest its potential role as a co-ligand in organometallic systems. For instance, manganese carbonyl complexes, such as [Mn(bpy)(CO)3Br] (where bpy = 2,2'-bipyridine), are well-studied for their catalytic activity in CO2 reduction. nih.gov The hfac ligand could theoretically substitute for other ancillary ligands in such complexes, influencing their redox properties and reactivity. The development of Mn(I) photosensitizers with isocyanide chelate ligands has shown that these d6 complexes can exhibit metal-to-ligand charge transfer (MLCT) luminescence, a property that could be modulated by the electronic effects of hfac. nih.gov

Cobalt(II) Hexafluoropentanedionate Complexes: Cobalt(II) readily forms stable complexes with the hfac ligand. An adduct of Co(II) 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate with N,N,N',N'-tetramethylethylenediamine (TMEDA) has been synthesized and characterized. nih.gov Single-crystal X-ray diffraction revealed a monomeric complex with a pseudo-octahedral Co(II) core. nih.gov In this structure, the cobalt center is coordinated by four oxygen atoms from two bidentate hfac ligands and two nitrogen atoms from the TMEDA moiety. nih.gov Such complexes are valued as molecular sources in chemical vapor deposition (CVD) for creating cobalt oxide nanostructures due to their volatility and clean decomposition pathways. nih.gov Heterometal cyclic tetranuclear complexes with the formula [Cu(II)LCo(II)(hfac)]2 have also been synthesized, where the cobalt ion is part of a larger assembly. nih.gov

Palladium(II) Hexafluoropentanedionate Complexes

Palladium(II) hexafluoroacetylacetonate, [Pd(hfac)2], is a well-characterized, stable coordination compound. msu.edursc.org It typically appears as a yellow to orange, thermally stable solid soluble in organic solvents. msu.edu The palladium center in [Pd(hfac)2] adopts a square planar geometry, which is characteristic of d8 metal ions. This complex serves as a significant precursor in various applications, including catalysis and materials science. It is used in chemical vapor deposition (CVD) for creating palladium nanoparticles on surfaces like TiO2. mdpi.com The presence of the fluorinated hfac ligands enhances the stability and volatility of the complex. uni-muenchen.de Furthermore, palladium(II) complexes incorporating unsymmetrical tridentate ligands alongside a labile hfac ligand have been designed to study selective molecular recognition, for example, with nucleosides, through a combination of coordination and intramolecular hydrogen bonding. nih.govuni-muenchen.de

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C10H2F12O4Pd | msu.edu |

| Molecular Weight | 520.52 g/mol | rsc.org |

| Appearance | Yellow to orange powder/crystals | msu.edu |

| Coordination Geometry | Square Planar | nih.govuni-muenchen.de |

| Melting Point | 100°C | mdpi.com |

Heterobimetallic and Lanthanide Hhfac Complexes

Heterobimetallic Complexes: The hfac ligand is instrumental in constructing heterobimetallic complexes, where two different metal centers are linked within a single molecule. These complexes are of interest for their potential synergistic effects in catalysis and materials science. rsc.org For example, trinuclear complexes with the general formula [M(bpca)2{M'(hfac)2}2] have been synthesized, where M and M' can be different transition metals like Ni(II), Cu(II), and Mn(II). oup.com In these structures, a complex containing the first metal, [M(bpca)2], acts as a bridging ligand for two [M'(hfac)2] units. oup.com Another class includes cyclic tetranuclear complexes, [Cu(II)LM(II)(hfac)]2, where M(II) can be Zn, Cu, Ni, Co, Fe, or Mn. nih.govcinz.nz These molecules feature an alternating array of the two different metal ions. nih.gov

Lanthanide Hhfac Complexes: Lanthanide(III) ions form a variety of complexes with hfac, which are notable for their volatility and applications as precursors for optical and magnetic materials. nih.govrsc.orgnumberanalytics.com The general formula for simple hydrated complexes is Ln(hfac)3(H2O)x. nih.govnumberanalytics.comliverpool.ac.uk Due to the large ionic radii of lanthanides, they can accommodate high coordination numbers, often 8, 9, or 10. rsc.orgrsc.org This leads to the formation of diverse and sometimes complex structures. For instance, mechanochemical synthesis methods have yielded not only the expected tris-hfac products but also 10-coordinate pentakis-hfac complexes of the early lanthanides (La-Nd). liverpool.ac.uk The coordination environment is highly flexible, especially for the larger, early lanthanides. nih.gov Heterobimetallic lanthanide complexes, such as [Ln(hfac)3Al(LL)3], have also been prepared, exhibiting tunable luminescence properties. chemrxiv.org

Structural Elucidation and Stereochemistry of Hhfac Complexes

Analysis of Coordination Geometries and Ligand Field Effects

The coordination geometry of metal-hfac complexes is dictated by the electronic configuration and size of the central metal ion. Ligand field theory (LFT) helps explain the electronic structure and properties of these complexes, which arise from the interaction between the metal d-orbitals and the ligand orbitals. shivajichk.ac.inlibretexts.org The hfac ligand, being a strong σ-donor through its oxygen atoms, creates a specific ligand field that splits the metal's d-orbitals in energy. This splitting determines the complex's magnetic properties and visible spectra. shivajichk.ac.in In heterometallic complexes like [M(bpca)2{M'(hfac)2}2], the terminal M' ions are surrounded by a moderate ligand field from the six oxygen donors of the hfac and bpca ligands, typically resulting in high-spin configurations. libretexts.org In contrast, the central metal M is in a strong N6 ligand field. libretexts.org

Distorted Octahedral, Square Planar, and Tricapped Trigonal Prismatic Arrangements

Distorted Octahedral: This geometry is common for many transition metal-hfac complexes. In the Co(II)-TMEDA-hfac complex, the cobalt ion is in a pseudo-octahedral environment, coordinated to two bidentate hfac ligands and one bidentate TMEDA ligand. nih.govnih.gov Similarly, in trinuclear complexes [M(bpca)2{M'(hfac)2}2], the terminal metal ions (like Mn(II) or Fe(II)) are in a distorted octahedral environment created by six oxygen atoms. libretexts.org

Square Planar: This geometry is characteristic of d8 metal ions like Palladium(II). The [Pd(hfac)2] complex features a square planar arrangement of the four coordinating oxygen atoms around the central palladium ion. uni-muenchen.de

Tricapped Trigonal Prismatic: This nine-coordinate geometry is frequently observed in lanthanide complexes due to their large size. nih.gov In dinuclear europium complexes like Eu2(hfac)6(bipyMO)3, each Eu3+ ion is nine-coordinated in a tricapped trigonal prismatic geometry. nih.gov This geometry is also found in heterodinuclear complexes where a lanthanide center is coordinated to hfac ligands and another metallic complex, such as [Ln(hfac)3Al(LL)3]. chemrxiv.org

| Coordination Geometry | Example Metal Ion(s) | Example Complex | Source |

|---|---|---|---|

| Distorted Octahedral | Co(II), Mn(II) | [Co(hfac)2(TMEDA)] | nih.govnih.gov |

| Square Planar | Pd(II) | [Pd(hfac)2] | uni-muenchen.de |

| Tricapped Trigonal Prismatic | Eu(III), Ln(III) | Eu2(hfac)6(bipyMO)3 | nih.gov |

Chelate Ring Conformations and Intramolecular Interactions

Chelate Ring Conformations: When the bidentate hfac ligand coordinates to a metal ion, it forms a six-membered chelate ring (M-O-C-C-C-O). The stability of metal chelates is enhanced by the chelate effect, with five- and six-membered rings generally being the most stable due to minimal ring strain. rsc.org The conformation of this six-membered ring can vary. It can adopt several conformations, such as a boat or a chair, but more commonly it is found in a relatively planar arrangement, often with some puckering to accommodate the steric and electronic requirements of the metal center and the bulky CF3 groups. The specific conformation and the bite angle of the ligand (the O-M-O angle) adapt to the preferred coordination geometry of the metal ion.

Reactivity and Catalytic Functions of Hhfac Metal Complexes

Role as Catalysts in Diverse Organic Transformations

Metal complexes derived from 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfac) serve as effective catalysts in a range of organic transformations. The presence of two trifluoromethyl groups enhances the electrophilic character of the ligand and the Lewis acidity of the coordinated metal center, which is a key factor in their catalytic activity. These complexes are utilized in various reactions, including polymerization and the synthesis of heterocyclic compounds. dicp.ac.cnresearchgate.netorganic-chemistry.orgnih.gov

Ruthenium complexes incorporating the Hhfac ligand have been employed in the transfer hydrogenation of ketones. dicp.ac.cn For example, a ruthenium(III) complex with a bis(trifluoromethyl)pyrazolyl–pyridyl-based NNN ligand, synthesized using Hhfac, demonstrated high efficiency in these reactions. dicp.ac.cn The synthesis of this ligand involves the cyclization of a pyridyl hydrazine (B178648) with this compound-2,4-dione. dicp.ac.cn

In the realm of polymerization, transition metal complexes are widely used as catalysts. rsc.orgmdpi.comrsc.org While specific examples detailing Hhfac metal complexes in broad olefin polymerization are not prevalent in the provided results, the general principles of coordination polymerization suggest their potential applicability due to their tunable electronic and steric properties. mdpi.com

Below is a table summarizing some catalytic applications of Hhfac and related β-diketonate metal complexes:

| Catalyst Type | Reaction Type | Substrate(s) | Product(s) | Ref. |

| Ruthenium(III) complex with a ligand derived from Hhfac | Transfer Hydrogenation | Ketones | Alcohols | dicp.ac.cn |

| Designed transition-metal complexes | Oxidative Cyclization | 2'-hydroxychalcones, 2'-aminochalcones | Flavone, quinolone derivatives | organic-chemistry.org |

| Chiral N,N'-dioxide-metal complexes | Asymmetric Cycloadditions | Dienophiles and dienes, dipoles and dipolarophiles | Chiral carbo- and heterocycles | nih.gov |

Kinetics and Mechanism of Metal Ion Incorporation Reactions

The formation of metal complexes with ligands like Hhfac is a dynamic process, and understanding the kinetics and mechanism of metal ion incorporation is crucial for controlling the synthesis of these catalysts. numberanalytics.comcbpbu.ac.in The rate of complex formation is influenced by several factors, including the concentration of reactants, temperature, and the solvent used. numberanalytics.comfrontiersin.org

The process of a metal ion binding to a ligand can be studied using various techniques to elucidate the reaction mechanism, which can be associative, dissociative, or an interchange pathway. numberanalytics.comnih.govnih.gov For β-diketones like Hhfac, the enol form is often the reactive species in complexation with metal ions. researchgate.net The structure of the ligand, including the presence of electron-withdrawing groups like the trifluoromethyl groups in Hhfac, significantly affects the kinetics of complex formation. numberanalytics.com

Studies on the reaction of cyclohexyl isocyanide with this compound-2,4-dione have been investigated using computational methods to understand the reaction kinetics and propose a viable mechanism. researchgate.net These theoretical studies can provide valuable insights into the energy profiles of different reaction pathways. researchgate.net

The following table presents factors that generally influence the kinetics of metal complex formation:

| Factor | Influence on Kinetics | Ref. |

| Reactant Concentration | The rate is often dependent on the concentration of both the metal ion and the ligand. | numberanalytics.com |

| Temperature | Higher temperatures generally lead to increased reaction rates. | numberanalytics.com |

| Solvent | The solvent can affect the stability of reactants and intermediates, thereby influencing the kinetic pathway. | numberanalytics.com |

| Ligand Structure | The electronic and steric properties of the ligand are critical in determining the rate of complexation. | numberanalytics.comshodhsagar.com |

Ligand Cleavage and Decomposition Pathways within Coordination Spheres

The stability of the Hhfac ligand within the coordination sphere of a metal complex is a critical factor for its sustained catalytic activity. shodhsagar.comcatalysis.blogresearchgate.net While generally robust, the ligand can undergo cleavage or decomposition under certain conditions, such as high temperatures or in the presence of specific reagents. researchgate.netmdpi.comresearchgate.net

One documented instance of ligand cleavage involves the reaction of diaquobis(this compound-2,4-dionato)iron(II) with the nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This reaction leads to the cleavage of the Hhfac ligand and the formation of 2,2,6,6-tetramethylpiperidinium trifluoroacetate (B77799) as a major product. acs.org

Thermal decomposition studies of metal-organic precursors are important for applications like chemical vapor deposition (CVD). The decomposition pathways of the Hhfac ligand on surfaces have been investigated. For instance, on ZnO powder, adsorbed Hhfac ligands can decompose at elevated temperatures to form ketene-like species. researchgate.net Similarly, the decomposition of Hhfac on an Al2O3 surface may also lead to ketene (B1206846) structures. core.ac.uk The thermal stability and decomposition of lead(II) complexes with Hhfac have also been studied, providing insights into their behavior at elevated temperatures. researchgate.net

Understanding these degradation pathways is essential for optimizing the conditions of catalytic reactions to maintain the integrity of the Hhfac metal complex and ensure its longevity as a catalyst. nih.govrsc.org

| Compound/System | Condition/Reagent | Decomposition Product(s) | Ref. |

| diaquobis(hfac)iron(II) | TEMPO radical | 2,2,6,6-tetramethylpiperidinium trifluoroacetate | acs.org |

| Pd(hfac)₂ on TiO₂(110) | Annealing at 525 K | PdO-like species, Pd atoms/clusters | researchgate.net |

| Hhfac on ZnO powder | High-temperature annealing (e.g., 700 K) | Surface ketene structures (C=C=O) | researchgate.net |

| Hhfac on Al₂O₃ surface | Thermal decomposition | Ketene structures | core.ac.uk |

Computational Chemistry and Theoretical Studies on Hhfac and Its Derivatives

Quantum Chemical Calculations: Ab Initio and Density Functional Theory (DFT)

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the fundamental properties of Hhfac. scirp.orgjns.edu.af These computational approaches allow for the precise modeling of molecular systems, offering insights that are often difficult to obtain through experimental means alone. ntnu.no

Molecular Geometry Optimization and Electronic Structure Analysis

The optimization of molecular geometry is a primary step in computational chemistry, seeking to find the most stable arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. qcware.combu.edu For Hhfac, these calculations have been performed using various levels of theory, such as Hartree-Fock (HF) and DFT with different basis sets. ntnu.noscirp.org

Studies have shown that the geometry of Hhfac is significantly influenced by the presence of the two trifluoromethyl (CF3) groups. These electron-withdrawing groups impact the bond lengths and angles within the molecule. mdpi.com DFT calculations, particularly with hybrid functionals like B3LYP, have been widely used to predict the optimized geometry of Hhfac and its various isomers. acs.orgnih.gov

Electronic structure analysis provides information about the distribution of electrons within the molecule, which is key to understanding its reactivity. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. For Hhfac, the presence of the fluorine atoms significantly lowers the energy of the molecular orbitals.

Vibrational Analysis and Spectroscopic Correlation Studies

Vibrational analysis, based on calculated harmonic frequencies, is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. researchgate.netscirp.org By calculating the vibrational modes of Hhfac, researchers can assign the observed spectral bands to specific molecular motions, such as C=O stretching, C-C stretching, and CF3 deformations. mdpi.com

These theoretical spectra are often in good agreement with experimental data, providing a detailed understanding of the molecule's vibrational properties. scirp.orgmdpi.com Correlation studies between calculated and experimental spectra help to validate the computational models and provide a more complete picture of the molecular structure and bonding. researchgate.netscirp.org For instance, the characteristic strong absorption band in the IR spectrum of Hhfac is attributed to the stretching vibrations of the carbonyl groups.

Tautomeric Equilibrium and Interconversion Investigations

Tautomerism, the interconversion of structural isomers, is a key feature of β-diketones like Hhfac. numberanalytics.com The molecule can exist in keto and enol forms, and understanding the equilibrium between these tautomers is crucial for predicting its chemical behavior. libretexts.org

Energetics of Keto-Enol Tautomerism and Isomer Stability

Computational studies have been employed to determine the relative energies of the keto and enol tautomers of Hhfac. diva-portal.orgresearchgate.net In the gas phase, the enol form is generally found to be more stable than the keto form due to the formation of an intramolecular hydrogen bond and the creation of a conjugated system. libretexts.org Hhfac can exist as multiple isomers, including two ketonic and eight enolic forms. acs.orgnih.gov

The energy difference between the tautomers can be influenced by the solvent environment. Theoretical calculations using continuum solvation models can predict how the tautomeric equilibrium shifts in different solvents. researchgate.net The stability of the enol tautomer is a significant factor in its coordination chemistry, as it is the deprotonated enolate form that typically binds to metal ions.

Influence of Intramolecular Hydrogen Bonding on Tautomeric Preferences

The preference for the enol form in Hhfac is largely attributed to the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. rsc.orgrsc.org This interaction creates a stable six-membered ring-like structure.

Quantum chemical calculations can quantify the strength of this hydrogen bond by analyzing geometric parameters (such as the O-H···O distance and angle) and by calculating the bond energy. researchgate.netmdpi.com The presence of this hydrogen bond is a critical factor in stabilizing the enol tautomer over the keto form. researchgate.net

Surface Chemistry and Adsorption Phenomena

The interaction of Hhfac with surfaces is of great importance for its use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. acs.org Computational studies have been used to investigate the adsorption of Hhfac on various substrates, such as silicon (Si). acs.orgnih.gov

Adsorption is the accumulation of molecules on a surface. allen.inweebly.com In the context of Hhfac, understanding its adsorption behavior is key to controlling the deposition of thin films. dadasahebrawalcollege.ac.in Theoretical models can predict the most favorable adsorption sites, the orientation of the adsorbed molecule, and the nature of the molecule-surface interaction, which can be either physisorption (weak van der Waals forces) or chemisorption (formation of chemical bonds). ebsco.com

Studies on the Si(100)-2x1 surface have shown that Hhfac can adsorb molecularly at low temperatures, primarily in its most stable enolic form. nih.govacs.org At room temperature, the adsorption can lead to the formation of more stable adducts and even partial decomposition. acs.org These computational insights are vital for understanding and optimizing the conditions for thin film deposition using Hhfac-based precursors. acs.org

Interaction Mechanisms with Semiconductor Substrates (e.g., Si(100))

Solvation Effects on Molecular Structure and Reactivity

Solvation can have a profound impact on the structure, stability, and reactivity of molecules, including hfac and its derivatives. The interactions between the solute and solvent molecules can alter conformational equilibria, influence reaction rates, and modify spectroscopic properties.

Theoretical modeling can be used to understand the thermodynamics of solvation. The change in solvation free energy (ΔG_s) upon a process like duplex formation or protein-ligand binding can be substantial. researchgate.net For instance, studies on DNA hybridization have shown that the desolvation penalty can be very large. researchgate.net While these studies are not directly on hfac, the principles are applicable. The interaction of the highly fluorinated and polar hfac ligand with different solvents would be expected to significantly influence its reactivity and the stability of its complexes.

The formation of adducts is also a manifestation of solvation effects in a broader sense. The reaction of a metal-hfac complex with a Lewis base in a non-coordinating solvent can be seen as a competition between the solvent and the Lewis base for coordination to the metal center. The use of adducts with polyethers, for example, has been shown to stabilize barium and strontium β-diketonate complexes and improve their volatility for MOCVD applications. acs.org

Density functional theory calculations have been used to study the properties of hfac derivatives, and these calculations can be performed to include the effects of a solvent, often using a continuum solvation model. nih.gov These models can help to predict how the solvent environment might alter properties like the stability of different conformers or the energy barriers for reaction pathways.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 1,1,1,5,5,5-Hexafluoropentane-2,4-dione (hexafluoroacetylacetone, hfacH) | C₅H₂F₆O₂ |

| (Hexafluoroacetylacetonato)copper(I)-vinyltrimethylsilane ((hfac)Cu(VTMS)) | C₈H₁₀CuF₆OSi |

| Hafnium tetra-alkoxides | e.g., Hf(OCH₃)₄ |

| Zirconium(IV) hexafluoroacetylacetonate | C₂₀H₄F₂₄O₈Zr |

| Zirconium oxide | ZrO₂ |

| Toluene | C₇H₈ |

| Dichlorobenzene | C₆H₄Cl₂ |

| Barium β-diketonate complexes | - |

| Strontium β-diketonate complexes | - |

| Terpyridine | C₁₅H₁₁N₃ |

| Copper(II) bis(hexafluoroacetylacetonate) | C₁₀H₂CuF₁₂O₄ |

Advanced Characterization and Analytical Techniques

Spectroscopic Methodologies for Structural and Electronic Characterization

Spectroscopic techniques are fundamental in determining the structural and electronic makeup of 1,1,1,5,5,5-Hexafluoropentane. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular properties can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. In complexes containing the this compound-2,4-dionate (hfac) ligand, the chemical shift of the methine proton (CH) is a key indicator of the electronic environment. researchgate.net The exact chemical shift can be influenced by the metal center and other ligands present in the complex. researchgate.net

¹³C NMR: Carbon-13 NMR spectroscopy reveals the different carbon environments within the molecule. The spectrum of this compound-2,4-dione shows distinct signals for the carbonyl carbons (C=O), the methine carbon (CH), and the trifluoromethyl carbons (CF₃). researchgate.net The chemical shifts of these carbons provide insight into the electronic structure and bonding within the dione (B5365651).

| Nucleus | Typical Chemical Shift (ppm) | Notes |

| ¹H (CH) | ~5.6-6.3 | Varies with complexation and solvent. researchgate.netrsc.org |

| ¹³C (C=O) | ~175-180 (quartet) | Coupling to fluorine can be observed. |

| ¹³C (CH) | ~90 | |

| ¹³C (CF₃) | ~118 (quartet) | Shows coupling with fluorine atoms. |

| ¹⁹F (CF₃) | ~-76 to -79 | Sensitive to the metal center and coordination environment. rsc.orgrsc.org |

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of molecules. edinst.com The spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of different bonds. americanpharmaceuticalreview.com

For this compound-2,4-dione and its metal complexes, IR spectroscopy is particularly useful for identifying the vibrational modes of the C=O, C-C, and C-F bonds. cdnsciencepub.comcolab.ws The position of the C=O stretching frequency, for instance, is sensitive to whether the dione is free or coordinated to a metal ion. cdnsciencepub.com In metal complexes, bands corresponding to the metal-oxygen (M-O) stretches can also be observed, typically in the far-infrared region. cdnsciencepub.com

Raman spectroscopy provides complementary information, especially for symmetric vibrations that may be weak or absent in the IR spectrum. researchgate.net The vibrational spectra of metal hexafluoroacetylacetonates have been studied to understand the bonding and structure of these compounds. cdnsciencepub.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Notes |

| C=O stretch | ~1600-1700 | Shifts upon coordination to a metal. rsc.org |

| C-C stretch | ~1400-1500 | |

| C-F stretch | ~1100-1300 | Strong and characteristic absorptions. rsc.org |

| M-O stretch | ~300-450 | Observed in metal complexes. cdnsciencepub.com |

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption spectrum of this compound-2,4-dione and its complexes typically shows strong absorptions in the UV region, corresponding to π→π* and n→π* transitions within the diketone ligand. researchgate.netresearchgate.net The position and intensity of these bands can be influenced by the solvent and by coordination to a metal ion. researchgate.net

When incorporated into complexes with certain metal ions, such as lanthanides, the this compound-2,4-dionate ligand can act as an "antenna," absorbing UV light and transferring the energy to the metal ion, which then emits light at its own characteristic wavelengths (luminescence). researchgate.net The efficiency of this process, known as the luminescence quantum yield, is a critical parameter for applications in areas like organic light-emitting diodes (OLEDs). researchgate.netrsc.org Studies have shown that the luminescence efficiencies of europium complexes can be significantly enhanced by using mixed-ligand systems that include this compound-2,4-dionate. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally fragile compounds, such as metal complexes of this compound-2,4-dionate. researchgate.net It allows for the gentle transfer of ions from solution to the gas phase for mass analysis. researchgate.net

Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS separates ions based on the time it takes them to travel through a flight tube of a known length. wikipedia.org High-resolution TOF-MS can provide highly accurate mass measurements, enabling the determination of the elemental composition of a compound. spectroscopyonline.com

Thermal Desorption Mass Spectrometry: This technique involves heating a sample to vaporize the analyte, which is then ionized and analyzed by a mass spectrometer. It has been used to study the vapor composition of metal complexes of this compound-2,4-dionate. researchgate.net

These mass spectrometry techniques are often used in combination with gas or liquid chromatography for the separation and analysis of complex mixtures.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Luminescence Efficiencies

Diffraction and Microscopic Techniques for Solid-State and Surface Analysis

Diffraction and microscopic techniques provide detailed information about the three-dimensional arrangement of atoms and molecules in the solid state and in the gas phase.

Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from the packing forces present in the solid state. This method has been employed to study the structures of various metal complexes of this compound-2,4-dionate (hfac). researchgate.netrsc.orgresearchgate.net

Studies on tris(hexafluoroacetylacetonato) complexes of metals like aluminum(III), chromium(III), gallium(III), indium(III), and scandium(III) have shown that these molecules typically adopt a D₃ symmetry in the gas phase. researchgate.netrsc.orgresearchgate.netacs.org The metal ion is coordinated to the six oxygen atoms of the three hfac ligands in a distorted octahedral or trigonal antiprismatic geometry. researchgate.netresearchgate.net GED studies provide precise bond lengths and angles, offering valuable data for understanding the nature of the metal-ligand bonding. researchgate.net For example, in Sc(hfa)₃, the Sc-O bond distance was determined to be 2.084(5) Å. researchgate.net

| Compound | Symmetry | Coordination Geometry | Key Bond Distances (Å) |

| Sc(hfa)₃ | D₃ | Distorted ScO₆ antiprism | Sc–O: 2.084(5), C–O: 1.268(8), C–C: 1.411(10) researchgate.net |

| Ga(hfac)₃ | D₃ | Distorted octahedral | - rsc.org |

| In(hfac)₃ | D₃ | Distorted octahedral | - rsc.org |

| Cr(hfac)₃ | D₃ | Slightly distorted octahedron | Cr-O: 1.957(8) researchgate.net |

| Al(hfac)₃ | D₃ | Slightly distorted octahedron | Al-O: 1.893(14) researchgate.net |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of this compound-2,4-dione, this method provides critical data on bond lengths, bond angles, and crystal packing.

Studies on metal complexes of Hhfac have successfully employed SC-XRD to elucidate their coordination chemistry. For instance, the analysis of a cobalt(II) complex, [Co(C5HF6O2)2(C12H9BrN2)], revealed a pseudo-octahedral coordination geometry. researchgate.net In this complex, the Co(II) atom is coordinated to two nitrogen atoms from a bidentate ligand and four oxygen atoms from two bidentate Hhfac ligands. researchgate.net The Co-O bond lengths were found to be in the range of 2.0452(19) to 2.0796(19) Å. researchgate.net Data collection for such analyses is often performed at low temperatures (e.g., 150 K) to minimize thermal vibrations. researchgate.net

Similarly, the structures of various trinuclear and tetranuclear metal complexes involving Hhfac have been determined using SC-XRD. acs.orgcapes.gov.br In one study, five trinuclear complexes with the general formula [M(bpca)2{M'(hfac)2}2] were synthesized and structurally characterized. acs.orgcapes.gov.br These complexes exhibit a linear arrangement of the three metal ions. acs.orgcapes.gov.br Another investigation revealed the formation of tetranuclear copper(II) complexes with a double half-cubane core when [Cu(hfac)2] was dissolved in formamide-methanol mixed solvents.

The structural determination of scandium(III) tris(hexafluoroacetylacetonate), Sc(hfa)3, by gas electron diffraction, a related technique for gas-phase molecules, indicated a D3 symmetry with a distorted ScO6 antiprism. researchgate.net The Sc-O bond distance was determined to be 2.084(5) Å. researchgate.net

Table 1: Selected Crystallographic Data for Hhfac-containing Complexes

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [Co(C5HF6O2)2(C12H9BrN2)] | Monoclinic | P21/c | Co-O: 2.0452(19) - 2.0796(19) | researchgate.net |

| [Ni(bpca)2{Mn(hfac)2}2] | Orthorhombic | Pna21 | --- | acs.orgcapes.gov.br |

| [Cu4(ttpt)2(hfac)2(dmf)2.5] | Triclinic | P-1 | --- |

Atomic Force Microscopy (AFM) for Surface Morphology and Thin Film Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. spectraresearch.comazom.com It is particularly valuable for characterizing the surface morphology of thin films and coatings, which is crucial for applications in electronics and materials science. azom.com

AFM has been utilized to study the surface of thin films containing or prepared with Hhfac derivatives. The technique can reveal details about surface roughness, grain size, and the presence of defects. rsc.orgcsic.esresearchgate.net For instance, in the study of metal-free phthalocyanine (B1677752) films, AFM showed that the lower temperature α-phase had a smooth morphology with spherical islands, while the higher temperature β-phase exhibited greater roughness with long, needle-like crystals. rsc.org

The analysis of hafnium oxide (HfO2) thin films, which can be produced using precursors derived from fluorinated β-diketones, demonstrates the utility of AFM. csic.esresearchgate.netresearchgate.net AFM images can reveal the emergence of different surface morphologies, such as mounds, as a function of deposition parameters like sputtering power. csic.es The root mean square (RMS) roughness is a key parameter obtained from AFM data, providing a quantitative measure of the surface's texture. researchgate.net In one study, as-deposited HfO2 thin films with a thickness of 20 nm exhibited a very flat surface with an RMS roughness of 0.459 nm. researchgate.net

AFM can also be used to investigate the effects of post-deposition treatments, such as annealing, on the surface morphology of thin films. researchgate.net Furthermore, AFM is not limited to topographical imaging; it can also probe nanoscale mechanical, electrical, and magnetic properties of thin films. spectraresearch.combruker.com

Table 2: AFM Surface Roughness Data for Representative Thin Films

| Film Material | Deposition/Treatment Condition | Scan Area | RMS Roughness (nm) | Reference |

|---|---|---|---|---|

| α-phase Phthalocyanine | Low temperature | --- | Low | rsc.org |

| β-phase Phthalocyanine | High temperature | --- | High | rsc.org |

| HfO2 | As-deposited (20 nm thick) | --- | 0.459 | researchgate.net |

Thermal Analysis Methods for Volatility and Stability Assessment

Thermal analysis techniques are critical for determining the volatility and thermal stability of compounds, which are essential properties for applications such as chemical vapor deposition (CVD).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about thermal stability and decomposition. etamu.edu Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed, allowing for the determination of phase transitions like melting and boiling points. wikipedia.orgnih.gov

TGA and DSC have been applied to study metal complexes of Hhfac to assess their suitability as precursors for CVD. publish.csiro.aufigshare.comresearchgate.net For example, the thermal properties of lead(II) complexes with Hhfac and 18-crown-6 (B118740) were investigated using DSC, which helped to determine their melting and decomposition behavior. researchgate.net The volatility of these complexes was confirmed by their ability to be sublimed under vacuum. researchgate.net

In a study of vanadium complexes with various fluorinated β-diketones, including Hhfac, simultaneous DTA and TGA were used to examine their volatility and thermal stability. publish.csiro.au The vanadium(III) chelates of fluorinated β-diketones were found to be volatile with little decomposition, even in air, and were stable up to 280-320°C in the absence of air. publish.csiro.au In contrast, the oxovanadium(IV) chelates showed decomposition at lower temperatures. publish.csiro.au

DSC can also provide insights into the energetics of thermal events. umn.edueag.com The DSC trace of a compound shows exothermic or endothermic peaks corresponding to events like crystallization or melting. umn.edu

Table 3: Thermal Properties of Selected Hhfac-Related Compounds

| Compound/Complex | Technique | Key Findings | Reference |

|---|---|---|---|

| [Pb(18-crown-6)(Hfa)2] | DSC | Melting and decomposition behavior determined | researchgate.net |

| Vanadium(III)-Hhfac chelate | DTA/TGA | Volatile, stable up to 280-320°C (in N2) | publish.csiro.au |

Chromatographic Separation and Trace Analysis

Chromatographic techniques are powerful for separating and analyzing complex mixtures, including those containing Hhfac and its derivatives.

Gas Chromatography (GC) for Volatile Hhfac Derivatives and Metal Chelates

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds without decomposition. illinois.edursc.org It is particularly well-suited for the analysis of volatile metal chelates formed with ligands like Hhfac. illinois.edursc.org The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. illinois.edu

GC, often coupled with mass spectrometry (GC-MS), allows for both the separation and identification of components in a mixture. mdpi.comnih.gov The volatility of many Hhfac metal chelates makes them amenable to GC analysis. illinois.edu Early research explored the potential of GC for the multi-element analysis of metals as their volatile Hhfac chelates. illinois.edu The technique's success depends on the thermal stability of the chelates in the GC system. illinois.edu

Different GC columns and detectors, such as flame ionization detectors (FID) and electron capture detectors (ECD), can be used to optimize the separation and detection of these compounds. illinois.edu For instance, studies have been conducted using columns like 5% SE-30 on Chromosorb W for the separation of Hhfac chelates. illinois.edu

Table 4: GC Analysis of Hhfac and its Derivatives

| Analyte Type | GC Column | Detector | Application | Reference |

|---|---|---|---|---|

| Volatile Metal Chelates | 5% SE-30 on Chromosorb W | FID, ECD | Multi-element analysis | illinois.edu |

| Hhfac | --- | MS | Identification and structural info | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Hhfac-Based Compounds

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used to separate, identify, and quantify components in a liquid mixture. perkinelmer.comwikipedia.orgresearchgate.net It is particularly useful for compounds that are non-volatile or thermally unstable, which cannot be analyzed by GC. perkinelmer.comgba-group.comthermofisher.com The separation is achieved by pumping a liquid mobile phase through a column packed with a solid stationary phase. wikipedia.org

While Hhfac itself and many of its simple metal chelates are volatile, more complex or non-volatile derivatives and related compounds can be analyzed using HPLC. scioninstruments.com The choice of mobile and stationary phases is critical for achieving good separation. phenomenex.com For instance, reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is a common mode of operation. hplc.eu

HPLC can be used for the characterization of non-volatile organic compounds (NVOCs). gba-group.com The technique's adaptability is enhanced by the variety of available detectors, such as UV-visible and mass spectrometry detectors (LC-MS), which provide high sensitivity and specificity. researchgate.net While specific applications of HPLC for non-volatile Hhfac-based compounds are less commonly reported than GC for its volatile derivatives, the principles of HPLC make it a suitable method for such analyses should the need arise.

Table 5: Principles of HPLC for Analysis of Non-Volatile Compounds

| HPLC Principle | Description | Relevance to Hhfac Compounds |

|---|---|---|

| Stationary Phase | Typically silica-based, can be polar (normal-phase) or non-polar (reversed-phase). wikipedia.org | Allows for separation based on the polarity of non-volatile Hhfac derivatives. |

| Mobile Phase | A liquid solvent or mixture of solvents that carries the sample through the column. wikipedia.org | The composition can be adjusted to optimize the separation of complex mixtures. phenomenex.com |

| Detection | UV-visible, fluorescence, or mass spectrometry detectors are commonly used. researchgate.net | Provides sensitive and selective detection of separated compounds. |

Applications in Advanced Materials Science and Chemical Processes

Precursors for Chemical Vapor Deposition (CVD) Technologies

Chemical Vapor Deposition (CVD) is a versatile technique used to produce high-quality, high-performance solid materials, typically thin films. The selection of an appropriate precursor is critical to the success of the CVD process, and Hhfac-metal complexes have emerged as exceptional candidates due to their volatility and thermal stability.

Production of High-Purity Metal Thin Films (e.g., Copper, Silver)

The electronics industry continually demands the miniaturization of components, which requires the deposition of highly pure and conformal metallic thin films. Hhfac-based precursors have been instrumental in the CVD of metals like copper and silver.

Copper (Cu): Copper's high electrical conductivity and resistance to electromigration make it a superior material for interconnects in integrated circuits. Copper(II) hexafluoroacetylacetonate, Cu(hfac)₂, is a widely studied precursor for copper CVD. mdpi.com The addition of a reducing agent, such as hydrogen gas or alcohol vapor, is often required for the deposition of metallic copper. ucla.edu For instance, the use of Cu(hfac)₂ with isopropanol (B130326) vapor has been shown to significantly increase the growth rate of copper films compared to using hydrogen alone. ucla.edu Another approach involves the use of copper(I) precursors like (hfac)Cu(TMVS), where TMVS is trimethylvinylsilane. Co-injection of (hfac)Cu(TMVS) with TMVS stabilizes the precursor and allows for controlled deposition and high growth rates, yielding films with resistivities as low as 1.86 µΩ-cm. mdpi.com

Silver (Ag): Silver, with its exceptional conductivity and reflectivity, is a promising material for applications in reflective coatings, metallization, and catalysis. researchgate.netcam.ac.uk Silver(I) complexes with Hhfac have been successfully employed as precursors for silver CVD. For example, the complex [Ag(hfac)(CNMe)] has been shown to be a good precursor for the thermal CVD of silver films. ucla.edu The use of hydrogen gas during the deposition process can lead to the formation of pure silver films at temperatures as low as 250°C. ucla.edu Another notable precursor is Ag(COD)(hfac), where COD is 1,5-cyclooctadiene, which has been used to deposit pure, specular, and highly conformal silver films in high-aspect-ratio structures at temperatures between 160–240°C. researchgate.net The reaction of 1,1,1,5,5,5-hexafluoro-acetylacetone (Hhfac) with Ag₂O in the presence of ligands like THF, toluene, and vinyltrimethylsilane (B1294299) has been studied to produce [Ag(hfac)L]x complexes suitable for CVD. mdpi.comnovecal.comrsc.org

| Metal | Precursor | Deposition Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Copper | Cu(hfac)₂ with i-PrOH | Not specified | Increased growth rate compared to H₂ reduction. | ucla.edu |

| Copper | (hfac)Cu(TMVS) with TMVS | Not specified | Film resistivity of 1.86 µΩ-cm, high deposition rates. | mdpi.com |

| Silver | [Ag(hfac)(CNMe)] with H₂ | 250 | Production of pure silver films. | ucla.edu |

| Silver | Ag(COD)(hfac) | 160-240 | Excellent conformality in high-aspect-ratio structures. | researchgate.net |

Fabrication of Complex Metal Oxide Materials (e.g., LaNiO₃)

The synthesis of complex metal oxides with precise stoichiometry and crystalline structure is crucial for a wide range of electronic applications, including as electrodes in ferroelectric devices and as catalysts. Lanthanum nickelate (LaNiO₃), a perovskite oxide, has garnered attention due to its metallic conductivity.

While various methods exist for the synthesis of LaNiO₃, chemical vapor deposition offers excellent control over film growth. mdpi.com The use of acetylacetonate-type precursors, which are structurally similar to Hhfac, has been reported for the chemical solution deposition of epitaxial LaNiO₃ thin films. mdpi.com In these processes, metal acetylacetonates (B15086760) are dissolved in a suitable solvent, and the resulting solution is used to deposit the film, which is then annealed to form the desired perovskite phase. mdpi.com Although direct use of Hhfac for LaNiO₃ CVD is not extensively documented in readily available literature, the successful application of related β-diketonate precursors suggests its potential. The synthesis often involves the decomposition of precursor powders at temperatures around 750-800°C to achieve the single-phase LaNiO₃ structure. mdpi.com The LaNiO₃ perovskite itself can also serve as a precursor for the in-situ formation of Ni/La₂O₃ catalysts for applications like partial oxidation of methane. researchgate.net

| Precursor Type | Deposition Method | Annealing/Decomposition Temperature (°C) | Key Outcome | Reference |

|---|---|---|---|---|

| Acetylacetonate (B107027) | Chemical Solution Deposition | 600-900 | Epitaxial LaNiO₃ thin films. | mdpi.com |

| LaNiO₃ Precursor Powder | Thermal Decomposition | 750-800 | Single-phase LaNiO₃. | mdpi.com |

| LaNiO₃ Perovskite | In-situ reduction | Not specified | Formation of Ni/La₂O₃ catalyst. | researchgate.net |

Photochemical Routes for Metal Particle Synthesis

Photochemical synthesis offers a low-temperature, spatially selective method for producing metal nanoparticles and thin films. This technique relies on the photo-induced decomposition of a precursor molecule. Metal complexes containing the Hhfac ligand are well-suited for this purpose due to their volatility and photosensitivity.

The process typically involves the gas-phase photolysis of a volatile metal-Hhfac complex using a laser or a lamp. The absorption of light by the complex leads to its fragmentation and the subsequent deposition of metal atoms or nanoparticles onto a substrate. For example, the laser-induced deposition of palladium has been achieved through the photofragmentation of (2-Methylallyl)(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato) Palladium. ucla.edu Studies on the gas-phase photofragmentation of palladium and platinum hexafluoroacetylacetonates have provided insights into the excited states and decomposition pathways that lead to metal deposition. ucla.edu Similarly, luminescent photofragments have been observed from various (1,1,1,5,5,5-hexafluoro-2,4-pentanedionato) metal complexes in the gas phase, indicating their potential for photochemical synthesis. ucla.edu This method allows for precise control over the location of deposition by directing the light source, opening up possibilities for direct-writing of metallic patterns.

Development of Hhfac-Based Catalytic Systems

The electronic properties of the Hhfac ligand, particularly the strong electron-withdrawing nature of the trifluoromethyl groups, can significantly influence the reactivity of the metal center in a complex. This has been exploited in the development of novel catalytic systems for a variety of chemical transformations.

Facilitation of Diverse Organic and Inorganic Chemical Transformations

Hhfac-containing metal complexes have demonstrated catalytic activity in a range of organic and inorganic reactions. The Lewis acidity of the metal center, enhanced by the Hhfac ligand, is often a key factor in their catalytic performance. mdpi.com These catalysts can be homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase.